Fenchyl acetate
Overview
Description
Fenchyl acetate is a colorless to pale yellow transparent liquid with a soft and sweet aroma reminiscent of fir trees . It is slightly soluble in water but soluble in oils, alcohols, and other organic solvents . This compound is primarily used in the preparation of fresh flavors such as vanilla, woody, and minty flavors, as well as in daily fragrances .
Preparation Methods
Fenchyl acetate can be synthesized from fenchol, acetic anhydride, and a catalyst. The typical ratio for this synthesis is 1:0.73:0.08 . The process involves a high-temperature reaction, followed by cooling, alkalifying neutralization, washing, and fractionation through a vacuum rectification tower . This method yields a product with a purity greater than 97.0% . Industrially, this compound is also prepared by acetylation of fenchyl alcohol .
Chemical Reactions Analysis
Fenchyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into other compounds.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can undergo substitution reactions where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include acetic anhydride, catalysts, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fenchyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of fenchyl acetate involves its interaction with various molecular targets and pathways. For instance, its diuretic effect is mediated through the involvement of nitric oxide (NO) in inducing diuresis . Additionally, this compound has been shown to increase mitochondrial respiratory chain enzyme complexes in kidney homogenates, thereby improving renal function .
Comparison with Similar Compounds
Fenchyl acetate can be compared with other similar compounds such as:
Phenethyl acetate: Used in perfumes and flavorings, it has a sweet, floral aroma.
cis-3-Hexenyl acetate: Known for its fresh, green, and fruity scent, commonly used in flavor and fragrance industries.
Cyclohexyl acetate: Has a sweet, fruity odor and is used in perfumes and flavorings.
This compound is unique due to its specific aroma profile and its wide range of applications in both scientific research and industrial uses.
Properties
CAS No. |
4057-31-2 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(1R,2R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m0/s1 |
InChI Key |
JUWUWIGZUVEFQB-JBLDHEPKSA-N |
SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@]2(CC[C@@H](C2)C1(C)C)C |
Canonical SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
density |
0.973-0.979 |
13851-11-1 4057-31-2 |
|
physical_description |
Colourless mobile liquid; Mild, sweet, fir oil type aroma |
Pictograms |
Irritant; Health Hazard |
solubility |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Synonyms |
1,3,3-trimethyl-2-norbornanyl acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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